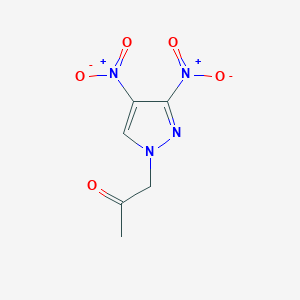
2-(Pyrrolidin-2-yl)-1,3-oxazole
Overview
Description
The compound “2-(Pyrrolidin-2-yl)-1,3-oxazole” is a type of organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of pyrrolidine compounds is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications
Bio-Inspired Synthesis
Researchers have developed a bio-inspired method for synthesizing 2-(pyrrolidin-2-yl)oxazoles, drawing inspiration from naturally occurring oxazole-containing peptidomimetics. This approach starts from l-Boc-proline and involves a four-step process, culminating in the cyclization of specific intermediates under Appel reaction conditions. This method has been used on a large scale, yielding the target compounds with high enantiomeric excess and moderate yield (Slobodyanyuk et al., 2018).
Photoluminescent Properties
A study on the luminescent properties of oxazole-based heterocycles, including 2-(pyrrolidin-2-yl)oxazoles, revealed their high photoluminescence efficiencies compared to their imidazole analogues. These compounds also demonstrated unique reversible fluorescence photo-switching, offering potential applications in various optical and electronic fields (Eseola et al., 2011).
Organic Synthesis
In the domain of organic synthesis, 2-(pyrrolidin-2-yl)oxazoles have been used effectively in the electrophilic oxyalkylation of several five-membered heterocycles. This demonstrates their versatility and efficacy in synthesizing complex organic compounds (Khodakovskiy et al., 2010).
Catalysis
In catalysis, these compounds have been utilized in Rh(III)-catalyzed oxidative C–H/C–H cross-coupling processes, showcasing their utility in constructing various 2-(indol-2-yl)oxazoles. This application is particularly relevant in creating complex molecules for pharmaceuticals and materials science (Wang & Lan, 2018).
Antimicrobial Applications
In the field of antimicrobial research, 2-(pyrrolidin-2-yl)oxazoles have been incorporated into the design and synthesis of new derivatives with significant antimicrobial properties. This indicates their potential in developing novel antimicrobial agents (Research in Biointerface Chemistry, 2020).
Optoelectronic Applications
Novel oxazole derivatives, including 2-(pyrrolidin-2-yl)oxazoles, have been synthesized for use in high-efficiency fluorescent OLEDs. Their high photoluminescent quantum yield and promising optoelectronic properties make them suitable for advanced electronic applications (Xing et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWXYSWZGLZUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


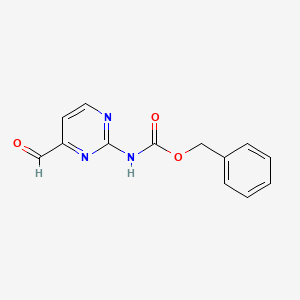
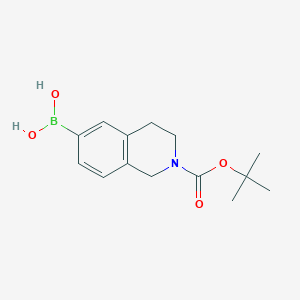

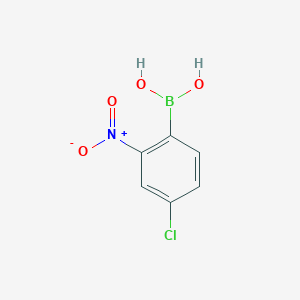
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
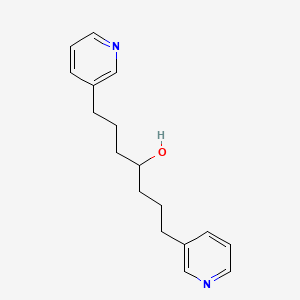
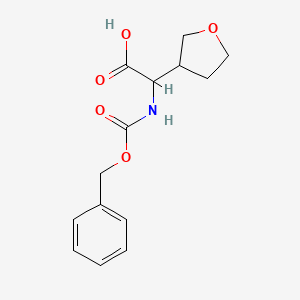
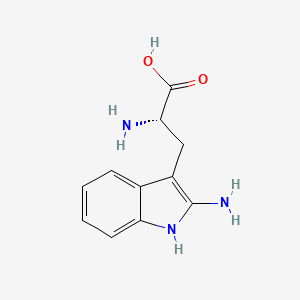
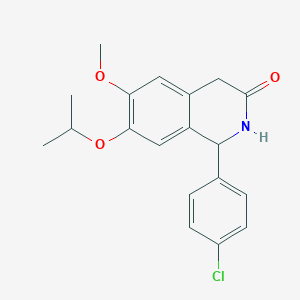
![2-Oxa-6-aza-spiro[3.5]nonane-6-carboxylic acid benzyl ester](/img/structure/B3231008.png)

![1-(2-Aminobenzo[d]thiazol-5-yl)ethanone](/img/structure/B3231026.png)
